molecular formula C15H22N4O3 B10912169 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10912169
M. Wt: 306.36 g/mol
InChI Key: YKJSYULAWIYHAE-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound characterized by its unique bicyclic structure and nitro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the pyrazole ring: This step involves the reaction of the bicyclic intermediate with hydrazine and a suitable α,β-unsaturated carbonyl compound.

    Nitration: The pyrazole ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Amidation: The final step involves the reaction of the nitro-substituted pyrazole with an appropriate amine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bicyclic structure can enhance binding affinity to certain receptors or enzymes. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-amino-1H-pyrazol-1-yl)propanamide
  • **N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide

Uniqueness

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its amino or chloro analogs. This makes it particularly valuable in applications requiring specific redox behavior or electronic characteristics.

Properties

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C15H22N4O3/c1-10(14-7-11-2-3-12(14)6-11)17-15(20)4-5-18-9-13(8-16-18)19(21)22/h8-12,14H,2-7H2,1H3,(H,17,20)

InChI Key

YKJSYULAWIYHAE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CCN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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